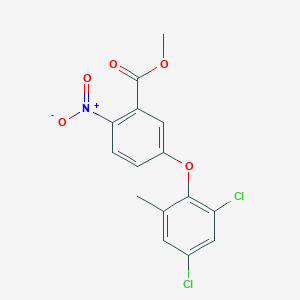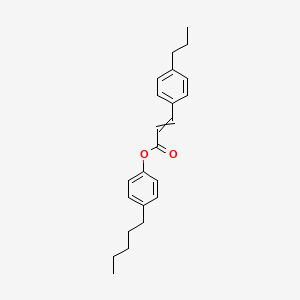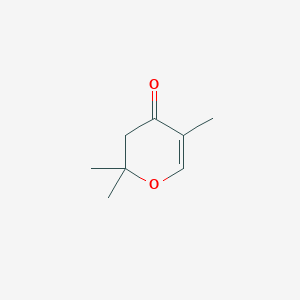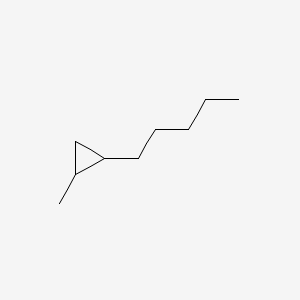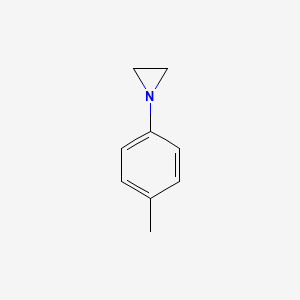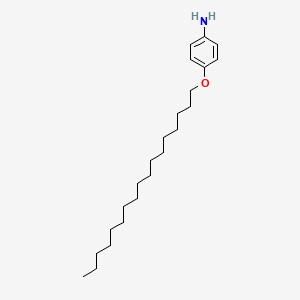
4-(Heptadecyloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Heptadecyloxy)aniline is an organic compound belonging to the class of anilines, which are aromatic amines This compound features a heptadecyloxy group attached to the para position of an aniline ring The molecular structure of this compound can be represented as C23H41NO, indicating the presence of 23 carbon atoms, 41 hydrogen atoms, one nitrogen atom, and one oxygen atom
Vorbereitungsmethoden
The synthesis of 4-(Heptadecyloxy)aniline typically involves the following steps:
Nitration of Heptadecyloxybenzene: The starting material, heptadecyloxybenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the para position.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation over palladium on carbon.
Purification: The resulting this compound is purified through recrystallization or column chromatography to obtain the desired product in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including continuous flow processes and the use of more efficient catalysts.
Analyse Chemischer Reaktionen
4-(Heptadecyloxy)aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group is a strong activating group, making the compound highly reactive towards electrophilic aromatic substitution reactions such as bromination, nitration, and sulfonation.
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, although the heptadecyloxy group remains largely unaffected.
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include bromine for bromination, nitric acid for nitration, and sulfuric acid for sulfonation. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Heptadecyloxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Heptadecyloxy)aniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the heptadecyloxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect cellular pathways and biological processes, although specific molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
4-(Heptadecyloxy)aniline can be compared with other similar compounds such as:
4-(Tetradecyloxy)aniline: Similar structure but with a shorter alkoxy chain.
4-(Octadecyloxy)aniline: Similar structure but with a longer alkoxy chain.
Aniline: The parent compound without any alkoxy substitution.
The uniqueness of this compound lies in its specific alkoxy chain length, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity.
Eigenschaften
CAS-Nummer |
39905-49-2 |
|---|---|
Molekularformel |
C23H41NO |
Molekulargewicht |
347.6 g/mol |
IUPAC-Name |
4-heptadecoxyaniline |
InChI |
InChI=1S/C23H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-25-23-19-17-22(24)18-20-23/h17-20H,2-16,21,24H2,1H3 |
InChI-Schlüssel |
SDMJIFBABYOTNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


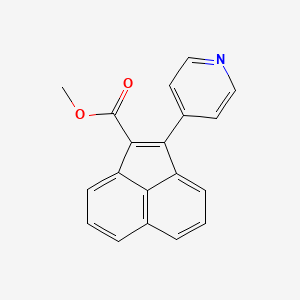

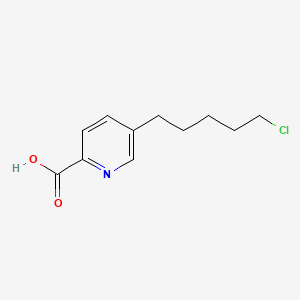
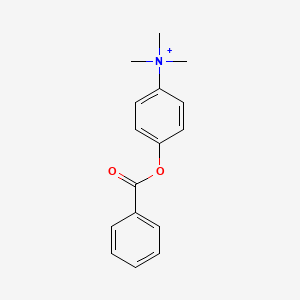
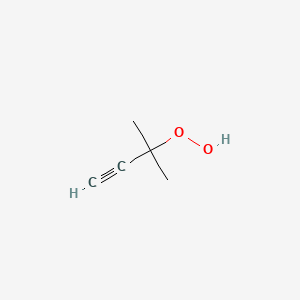
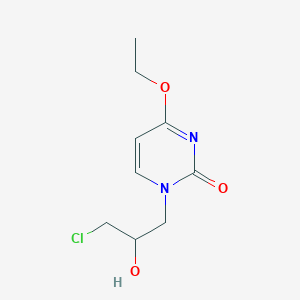
![1H-imidazo[4,5-f][2,1,3]benzoxadiazole](/img/structure/B14665902.png)
![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)

